(2,6-dimethylpiperidin-1-yl)[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone
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Overview
Description
1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE involves multiple synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another efficient methodology is a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and phenyl positions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. .
Scientific Research Applications
1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target receptors due to its hydrogen bond accepting and donating characteristics. This interaction can inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE can be compared with other triazolothiadiazine derivatives. Similar compounds include:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which may offer advantages in terms of potency and selectivity for certain biological targets .
Properties
Molecular Formula |
C24H26FN5OS |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone |
InChI |
InChI=1S/C24H26FN5OS/c1-15-7-6-8-16(2)29(15)23(31)21-20(17-11-13-19(25)14-12-17)28-30-22(26-27-24(30)32-21)18-9-4-3-5-10-18/h3-5,9-16,20-21,28H,6-8H2,1-2H3 |
InChI Key |
RNVXFBFVRSZGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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